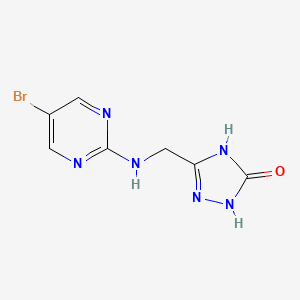![molecular formula C27H27N3 B14891744 [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine: is a complex organic compound characterized by its multiple aromatic rings and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with amines under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, controlled temperature, and pressure.
Major Products Formed:
Oxidation: Quinones, oxidized aromatic derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and functional materials.
Biology: In biological research, the compound may be used as a ligand in the study of enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple aromatic rings and amine groups allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The specific pathways involved may include signal transduction or metabolic processes, depending on the application.
Comparaison Avec Des Composés Similaires
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and hydrogen bonding interactions.
3,5-Bis(trifluoromethyl)benzylamine: Used in various chemical syntheses and as an intermediate in pharmaceutical production.
Indole Derivatives: Widely studied for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness: [4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine stands out due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets
Propriétés
Formule moléculaire |
C27H27N3 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine |
InChI |
InChI=1S/C27H27N3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18,28-30H2 |
Clé InChI |
GOIMQKCMCPELHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)C2=CC(=CC(=C2)C3=CC=C(C=C3)CN)C4=CC=C(C=C4)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


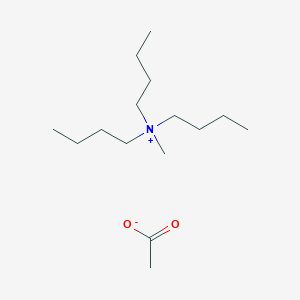
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
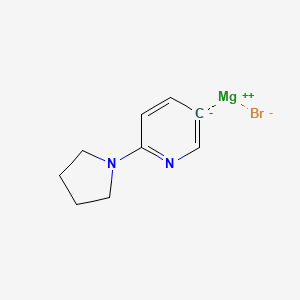
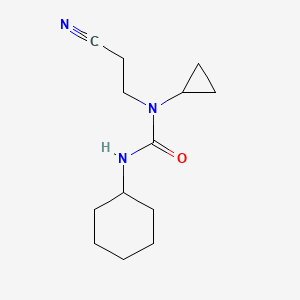
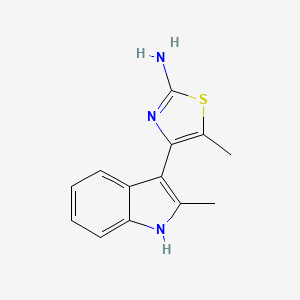
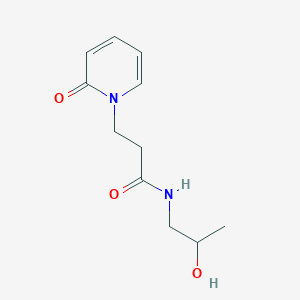
![(R)-methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14891699.png)
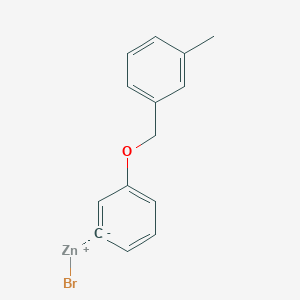
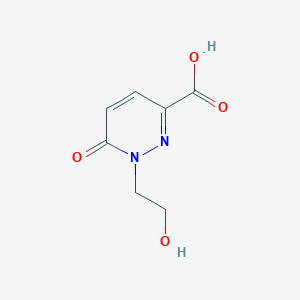
![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)

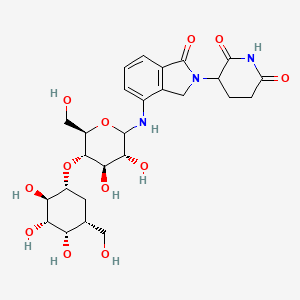
![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I)](/img/structure/B14891736.png)
